4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol
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Overview
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol is an organic compound that features both ethoxycarbonyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol typically involves the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate. The reaction is carried out under reflux conditions in the presence of anhydrous ethanol and concentrated sulfuric acid. The mixture is refluxed at 105-110°C for 24 hours, followed by the removal of ethanol under reduced pressure. The resulting solid is then filtered, washed with saturated sodium bicarbonate solution, and dried to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenols or fluorophenyl derivatives.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid
- 3-(Ethoxycarbonyl)-4-fluorophenylboronic Acid
Uniqueness
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-fluoro-4-(2-fluoro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-2-20-15(19)12-5-3-9(7-13(12)16)11-6-4-10(18)8-14(11)17/h3-8,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTLVNGQLSTEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684540 |
Source
|
Record name | Ethyl 2',3-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-99-5 |
Source
|
Record name | Ethyl 2',3-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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